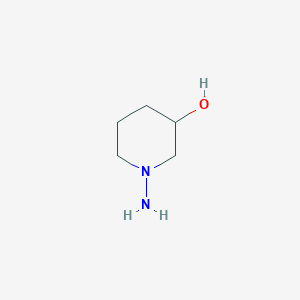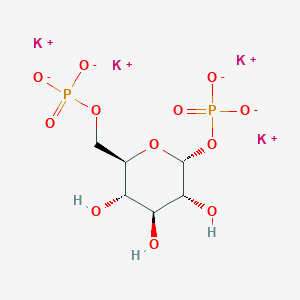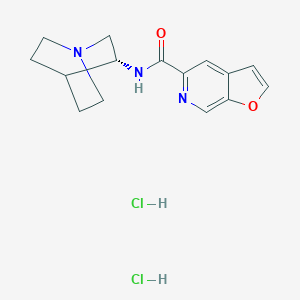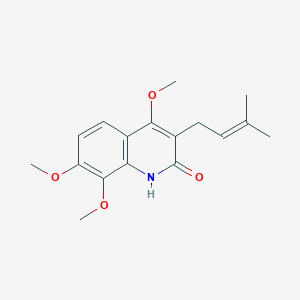
(2R)-1-oxo-1-pyrrolidinylpropane-2-ol
Overview
Description
(2R)-1-oxo-1-pyrrolidinylpropane-2-ol, also known as piracetam, is a nootropic drug that has been extensively studied for its potential cognitive enhancing effects. Piracetam was first synthesized in 1964 by Belgian pharmaceutical company, UCB Pharma, and has since been used for a variety of medical conditions, including cognitive impairment, dementia, and stroke.
Scientific Research Applications
Catalysis and Organocatalysis
- (2R)-1-oxo-1-pyrrolidinylpropane-2-ol and its derivatives are used as catalysts in asymmetric Michael addition reactions, demonstrating good to high yield and excellent enantioselectivities. The catalysis process possibly involves hydrogen bonding between the catalyst and reactants like β-nitrostyrene (Cui Yan-fang, 2008).
Redox Chemistry and Ligand Effects
- The compound is involved in redox reactions and electron transfer processes. For example, it plays a role in the equilibrium between mu-eta2:eta2-(side-on)-peroxo dicopper(II) and bis(mu-oxo) dicopper(III) species. Ligand electronic effects significantly influence these reactions (Lanying Q. Hatcher et al., 2006).
Structural and Conformational Studies
- The compound and its analogs are subjects of conformational and structural analysis, providing insights into their molecular behavior. This includes investigations into unusual conformational aspects and the roles of different substituents (A. C. Dros et al., 1998).
Synthesis and Reactivity
- The synthesis and reactivity of this compound derivatives are studied for their potential in producing various bioactive molecules. This includes large-scale synthesis techniques and the exploration of different reaction pathways (P. Kotian et al., 2005).
Potential Nootropic Activity
- Some derivatives of this compound have been investigated as potential nootropic agents, though not all have shown significant activity in counteracting amnesia in experimental models (A. Cerri et al., 1991).
Spin Trapping and Radical Identification
- The compound's derivatives are utilized in electron paramagnetic resonance (EPR) spectrometry for the identification of radicals formed under specific conditions, such as in forced aging of beer (M. Andersen & L. Skibsted, 1998).
Mechanism of Action
Target of Action
The primary target of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol, also known as (2R,6R)-HNK, is the glutamate release in neurons . This compound interacts with adenosine A1 receptors , which are almost exclusively expressed at nerve terminals .
Mode of Action
(2R,6R)-HNK reduces glutamate release in a manner which could be blocked by AMPA receptor antagonism . Antagonism of adenosine A1 receptors also counteracts (2R,6R)-HNK’s effect on glutamate release and presynaptic activity .
Biochemical Pathways
The compound’s action on glutamate release is part of a novel retrograde adenosinergic feedback mechanism . This mechanism mediates the inhibitory actions of (2R,6R)-HNK on glutamate release, contributing to its rapid antidepressant action .
Result of Action
The result of (2R,6R)-HNK’s action is a reduction in glutamate release, which correlates with decreased synaptic vesicle recycling . This effect may contribute to its rapid antidepressant action .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, lifestyle factors such as diet, physical activity, stress, and exposure to toxins can affect the body’s response to the compound . .
Properties
IUPAC Name |
(2R)-2-hydroxy-1-pyrrolidin-1-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-6(9)7(10)8-4-2-3-5-8/h6,9H,2-5H2,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCGBSXTJWOEJD-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N1CCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151670-13-2 | |
| Record name | (2R)-2-hydroxy-1-(pyrrolidin-1-yl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid](/img/structure/B121205.png)


![N-Methylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B121217.png)
![2-Propyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B121218.png)

![2-Chloro-2',3',5'-tris-O-[(1,1-dimethylethyl)dimethylsilyl]-adenosine](/img/structure/B121224.png)

